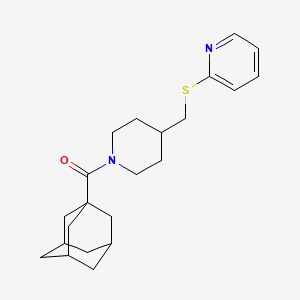

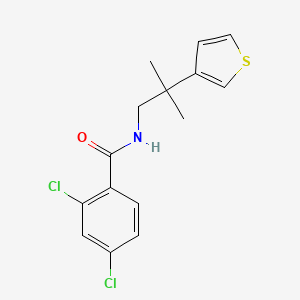

![molecular formula C14H18FN3O2 B2587977 1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide CAS No. 433308-32-8](/img/structure/B2587977.png)

1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Chemical Reactions Analysis

The chemical reactions involving “1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide” are not explicitly mentioned in the sources I found .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

- A study on the synthesis of curcumin mimics, including various piperidinecarboxamides, highlighted their significant anti-proliferative properties against certain cancer cell lines. These compounds, showing higher potency than 5-fluorouracil, exhibit promising inhibitory effects on human DNA topoisomerase IIα, indicating potential applications in cancer therapy (Fawzy et al., 2019).

Chemical Properties and Modifications

- Research on N-alkyl-piperidine-2-carboxamides studied the modulation of pharmacologically relevant properties by introducing fluorine atoms. This selective fluorination affected basicity, lipophilicity, and solubility, demonstrating the potential for structural modification to tailor pharmacokinetic profiles (Vorberg et al., 2016).

Material Science and Coordination Chemistry

- The synthesis of coordination polymers with drug ligands like Enoxacin, incorporating piperidine components, showed unique photoluminescence properties. These findings suggest applications in material science and the development of new luminescent materials (Yu et al., 2006).

Antimicrobial and Antifungal Activities

- Piperidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, indicating their potential as novel agents in treating infections. Some compounds exhibited strong inhibitory activity against a range of pathogenic strains, underscoring the therapeutic applications of such structures (Priya et al., 2005).

Enantioselective Catalysis

- l-Piperazine-2-carboxylic acid derived N-formamides have been used as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines. This demonstrates the chemical versatility of piperidine derivatives in synthetic organic chemistry, offering a pathway to asymmetric synthesis (Wang et al., 2006).

Wirkmechanismus

Target of Action

The primary target of 1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide Similar compounds have been found to target the chemokine receptor ccr5 . CCR5 is an essential co-receptor in the process of HIV-1 entry .

Mode of Action

The exact mode of action of This compound It can be inferred from related compounds that it may interact with its target receptor, potentially leading to changes in the receptor’s function .

Biochemical Pathways

The specific biochemical pathways affected by This compound Based on the potential target of action (ccr5), it can be inferred that it may affect pathways related to hiv-1 entry into cells .

Result of Action

The molecular and cellular effects of This compound Based on the potential target of action (ccr5), it can be inferred that it may have effects related to the prevention of hiv-1 entry into cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYNFSWCHFPZHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

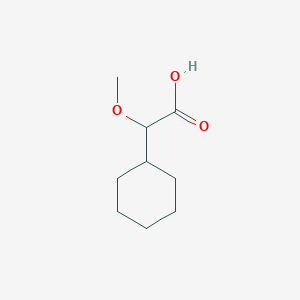

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2587896.png)

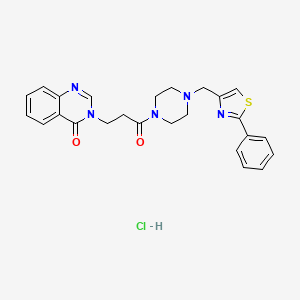

![2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2587900.png)

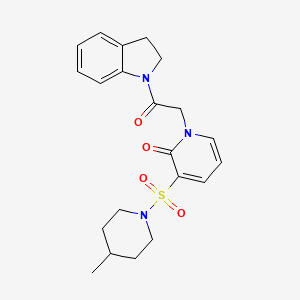

![8,10-dichloro-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2587902.png)

![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-prop-2-enylacetamide](/img/structure/B2587904.png)

![3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2587909.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(2-methoxyphenyl)sulfamoyl]benzoate](/img/structure/B2587912.png)

![3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587916.png)